PVD-06

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

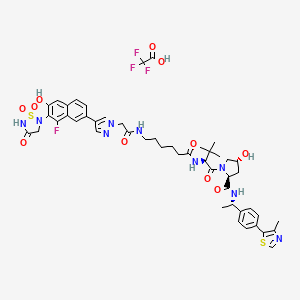

C48H55F4N9O11S2 |

|---|---|

Molecular Weight |

1074.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H54FN9O9S2.C2HF3O2/c1-26(28-10-12-29(13-11-28)42-27(2)49-25-66-42)51-44(62)35-19-33(57)22-55(35)45(63)43(46(3,4)5)52-37(59)9-7-6-8-16-48-38(60)23-54-21-32(20-50-54)30-14-15-31-18-36(58)41(40(47)34(31)17-30)56-24-39(61)53-67(56,64)65;3-2(4,5)1(6)7/h10-15,17-18,20-21,25-26,33,35,43,57-58H,6-9,16,19,22-24H2,1-5H3,(H,48,60)(H,51,62)(H,52,59)(H,53,61);(H,6,7)/t26-,33+,35-,43+;/m0./s1 |

InChI Key |

INLYWSQHNVGHNP-OUELNXRGSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCNC(=O)CN4C=C(C=N4)C5=CC6=C(C(=C(C=C6C=C5)O)N7CC(=O)NS7(=O)=O)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCNC(=O)CN4C=C(C=N4)C5=CC6=C(C(=C(C=C6C=C5)O)N7CC(=O)NS7(=O)=O)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of PVD-06?

An in-depth analysis of current scientific literature reveals no publicly available information regarding a compound or drug candidate designated as "PVD-06". This designation may be an internal codename for a molecule in early-stage development, part of an unpublished study, or a new discovery not yet disclosed in scientific literature or public databases.

To provide a comprehensive technical guide on the mechanism of action of this compound, including quantitative data, experimental protocols, and detailed visualizations, specific information about the compound is required. Helpful information would include:

-

Chemical Structure or Class: The chemical family or structure of this compound.

-

Biological Target(s): The specific protein, enzyme, receptor, or other biomolecule with which this compound is proposed to interact.

-

Therapeutic Area: The disease or condition that this compound is intended to treat.

-

Relevant Publications or Patents: Any scientific papers, patent applications, or conference abstracts describing this compound.

Without this foundational information, a detailed description of its mechanism of action, the creation of data tables, and the generation of accurate signaling pathway diagrams are not possible. Should information on this compound become publicly available, a thorough analysis can be conducted to address the user's request.

PVD-06: A Technical Guide to the First Subtype-Selective PTPN2 Degrader for Cancer Immunotherapy

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) has emerged as a critical negative regulator in oncogenic and immune signaling pathways, making it a compelling target for cancer immunotherapy. However, the structural similarity to its subtype PTPN1B has posed a significant challenge for developing selective inhibitors. This whitepaper details the discovery and characterization of PVD-06, a first-in-class, potent, and highly selective proteolysis targeting chimera (PROTAC) that mediates the degradation of PTPN2. This compound leverages the ubiquitin-proteasome system to achieve a PTPN2/PTP1B selective degradation index of over 60-fold.[1][2] By selectively depleting cellular PTPN2, this compound enhances T-cell activation and augments interferon-gamma (IFN-γ)-mediated anti-tumor responses, demonstrating significant therapeutic potential. This document provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Introduction: The Rationale for Targeting PTPN2

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, counterbalancing the activity of protein tyrosine kinases.[3] PTPN2, also known as T-cell protein tyrosine phosphatase (TCPTP), is a key intracellular non-receptor PTP that negatively regulates multiple signaling cascades involved in cell growth, differentiation, and immunity.[3][4]

In the context of oncology and immunology, PTPN2's roles include:

-

Negative regulation of T-cell receptor (TCR) signaling: PTPN2 dephosphorylates and inactivates proximal kinases such as LCK and FYN, thereby dampening T-cell activation and preventing excessive immune responses.

-

Attenuation of cytokine signaling: PTPN2 negatively impacts the JAK/STAT pathway by dephosphorylating Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5).[3] This is particularly relevant for IFN-γ signaling, which is critical for anti-tumor immunity.

Genetic deletion of PTPN2 in both tumor cells and immune cells has been shown to promote anti-tumor immunity, making it an attractive therapeutic target.[1][5] However, the high structural homology between the catalytic domains of PTPN2 and its closely related subtype PTPN1B has made the development of selective small molecule inhibitors challenging.[1][2] Targeted protein degradation using PROTACs offers a promising alternative to overcome this challenge by inducing the selective removal of the target protein.

This compound: A Selective PTPN2 Degrader

This compound is a heterobifunctional PROTAC designed to specifically induce the degradation of PTPN2.[6] It consists of three key components: a ligand that binds to PTPN2, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[6][7]

Mechanism of Action

This compound operates through the ubiquitin-proteasome pathway.[1][6] The molecule facilitates the formation of a ternary complex between PTPN2 and the VHL E3 ligase complex.[1] This proximity induces the poly-ubiquitination of PTPN2, marking it for recognition and subsequent degradation by the 26S proteasome.[1][6] This event leads to a sustained depletion of cellular PTPN2 levels. The degradation is dependent on the PTPN2 ligand, the VHL E3 ligase, and a functional proteasome.[7]

Figure 1: Mechanism of this compound induced PTPN2 degradation.

Biochemical and Cellular Activity of this compound

This compound has been demonstrated to be a potent and selective degrader of PTPN2 across various cell lines, leading to functional downstream effects consistent with PTPN2 depletion.

Degradation Potency and Selectivity

This compound induces concentration-dependent degradation of PTPN2 without a significant "hook effect".[7] Its selectivity for PTPN2 over the closely related PTP1B is a key feature.[8]

| Parameter | Cell Line | Value | Reference |

| PTPN2 DC50 | Jurkat | 217 nM | [6][9] |

| PTP1B DC50 | Jurkat | > 13 µM | [9] |

| Selectivity Index (PTPN1B/PTPN2) | Jurkat | > 60-fold | [1][2] |

| Table 1: In Vitro Degradation Potency and Selectivity of this compound. |

Furthermore, proteomic analysis has confirmed that this compound possesses excellent proteome-wide degradation selectivity.[8][9] In various cell models, including B16F10 (mouse melanoma), HepG2 (human liver cancer), and mouse spleen cells, this compound induced significant PTPN2 degradation without affecting the levels of PTP1B or other phosphatases like SHP-1 and SHP-2.[7]

Functional Consequences of PTPN2 Degradation

The selective degradation of PTPN2 by this compound leads to the potentiation of key anti-tumor signaling pathways.

-

Enhanced STAT1 Phosphorylation: PTPN2 is a negative regulator of the JAK/STAT pathway. Treatment of Jurkat cells with this compound in the presence of IFN-γ leads to a dose-dependent increase in the phosphorylation of STAT1, a critical downstream effector of IFN-γ signaling.[7]

-

Promotion of T-cell Proliferation: By removing the PTPN2-mediated brake on TCR signaling, this compound promotes T-cell proliferation. In Jurkat cells stimulated with anti-CD3/CD28 antibodies, this compound treatment (1.25-5 µM for 3 days) resulted in a concentration-dependent increase in T-cell proliferation.[6][7]

-

Amplification of IFN-γ-mediated Anti-cancer Activity: this compound enhances the sensitivity of cancer cells to IFN-γ. In B16F10 melanoma cells, co-treatment with this compound (1.25-5 µM for 96 hours) and IFN-γ significantly amplified the inhibition of cancer cell growth in a concentration-dependent manner.[6][7]

| Cellular Assay | Cell Line | This compound Concentration | Duration | Observed Effect | Reference |

| STAT1 Phosphorylation | Jurkat | 0.1 - 10 µM | 24 h | Dose-dependent increase in p-STAT1 | [7] |

| T-Cell Proliferation | Jurkat (CD3/CD28 stimulated) | 1.25 - 5 µM | 3 days | Concentration-dependent increase in proliferation | [6][7] |

| Cancer Cell Growth Inhibition | B16F10 (with IFN-γ) | 1.25 - 5 µM | 96 h | Amplified, concentration-dependent growth inhibition | [6][7] |

| Table 2: Summary of this compound Cellular Activity. |

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound stems from its ability to modulate critical signaling pathways in both immune and cancer cells by degrading PTPN2.

T-Cell Receptor and Cytokine Signaling

In T-cells, PTPN2 acts as a crucial checkpoint, dephosphorylating key signaling molecules. By degrading PTPN2, this compound effectively "releases the brakes" on T-cell activation and cytokine signaling, leading to a more robust anti-tumor immune response.

Figure 2: this compound enhances T-cell signaling by degrading PTPN2.

IFN-γ Signaling in Cancer Cells

In cancer cells, PTPN2 dampens the IFN-γ signaling cascade, which is vital for tumor antigen presentation and immune-mediated killing. This compound-mediated degradation of PTPN2 sensitizes cancer cells to IFN-γ, enhancing their recognition and elimination by the immune system.

Figure 3: this compound enhances IFN-γ signaling in cancer cells.

Detailed Experimental Protocols

The following protocols are representative methodologies for the evaluation of PTPN2 degraders like this compound. Note: These are generalized protocols; specific parameters may have been optimized in the primary study by Hu L et al., J Med Chem. 2023.

Western Blotting for PTPN2 Degradation

This protocol details the assessment of PTPN2 protein levels in cells following treatment with this compound.

1. Cell Culture and Treatment:

- Culture Jurkat or B16F10 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.

- Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

- For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a VHL ligand for 1-2 hours before adding this compound.

2. Cell Lysis:

- Harvest cells and wash twice with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Protein Transfer:

- Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

- Separate proteins by size on an 8-12% SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against PTPN2 (and PTP1B for selectivity) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

- Wash the membrane three times with TBST.

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

6. Detection:

- Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

- Quantify band intensity using densitometry software and normalize to the loading control.

A[label="Cell Culture &\nTreatment with this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Cell Lysis & Protein\nExtraction", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="SDS-PAGE\n(Protein Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E [label="Transfer to\nPVDF Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="Primary Antibody Incubation\n(anti-PTPN2, anti-Actin)", fillcolor="#FBBC05", fontcolor="#202124"];

H [label="Secondary Antibody\nIncubation (HRP-conjugated)", fillcolor="#FBBC05", fontcolor="#202124"];

I[label="Detection (ECL)\n& Imaging", fillcolor="#34A853", fontcolor="#FFFFFF"];

J [label="Data Analysis\n(Densitometry)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J;

}

Figure 4: Experimental workflow for Western Blot analysis.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of activated T-cells.

1. Plate Coating:

- Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-3 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.

- Wash the wells twice with sterile PBS to remove unbound antibody.

2. Cell Seeding and Treatment:

- Resuspend Jurkat T-cells in complete culture medium at a density of 1 x 10^6 cells/mL.

- Add soluble anti-CD28 antibody (e.g., 3-5 µg/mL) to the cell suspension for co-stimulation.

- Add varying concentrations of this compound (e.g., 1.25 to 5 µM) or DMSO to the cell suspension.

- Seed 100 µL of the cell suspension into the anti-CD3 coated wells.

3. Incubation:

- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

4. Proliferation Measurement:

- Add a proliferation reagent (e.g., WST-1 or CCK-8) to each well according to the manufacturer's instructions.

- Incubate for an additional 2-4 hours.

- Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

- Calculate the percentage of proliferation relative to the vehicle-treated control.

IFN-γ-Mediated Cancer Cell Growth Inhibition Assay

This protocol assesses the ability of this compound to sensitize cancer cells to the anti-proliferative effects of IFN-γ.

1. Cell Seeding:

- Seed B16F10 melanoma cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

2. Cell Treatment:

- Treat the cells with varying concentrations of this compound (e.g., 1.25 to 5 µM) in the presence of a constant, sub-optimal concentration of IFN-γ (e.g., 10 ng/mL).

- Include controls for DMSO, this compound alone, and IFN-γ alone.

3. Incubation:

- Incubate the plate for 96 hours at 37°C in a 5% CO₂ incubator.

4. Viability Measurement:

- Assess cell viability using a suitable method, such as the MTT assay, CellTiter-Glo, or by direct cell counting.

- For MTT, add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance.

- Calculate cell viability as a percentage of the untreated or vehicle-treated control.

Conclusion and Future Directions

This compound represents a significant breakthrough in the pursuit of selective PTPN2-targeted therapies.[1] As the first potent and highly selective PTPN2 degrader, it serves as a valuable chemical tool to further probe the biology of PTPN2 and a promising lead for the development of novel cancer immunotherapies.[1][2] By effectively removing the PTPN2-mediated suppression of anti-tumor immunity, this compound can enhance T-cell function and sensitize tumors to IFN-γ.[1][6] Future research will likely focus on optimizing the pharmacokinetic properties of this compound for in vivo applications and exploring its efficacy in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The development of this compound provides a clear paradigm for achieving subtype-selectivity in the challenging PTP family of drug targets.[2]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. origene.com [origene.com]

- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. CD3 CD28 Stimulation Assay Workflow | iQ Biosciences [iqbiosciences.com]

- 8. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Role of PVD-06 in Cancer Immunotherapy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of targeted protein degradation as a therapeutic modality has opened new avenues in drug discovery. PVD-06, a novel heterobifunctional molecule, has been identified as a potent and selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). PTPN2 is a critical negative regulator of anti-tumor immunity, and its targeted degradation presents a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to this compound and its Target, PTPN2

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a key enzyme that negatively regulates multiple signaling pathways involved in the immune response to cancer.[1] PTPN2 is known to dephosphorylate and inactivate critical components of the T cell receptor (TCR) and cytokine signaling pathways, such as JAK1, JAK3, STAT1, STAT3, and STAT5.[2][3] By suppressing these pathways, PTPN2 dampens T cell activation and the cellular response to interferons, thereby allowing tumors to evade immune surveillance.[1]

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of PTPN2.[4][5] It is a heterobifunctional molecule composed of a ligand that binds to PTPN2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This targeted degradation approach offers a powerful alternative to traditional small molecule inhibition.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule facilitates the formation of a ternary complex between PTPN2 and the VHL E3 ligase.[4][5] This proximity induces the polyubiquitination of PTPN2, marking it for degradation by the 26S proteasome. The degradation of PTPN2 leads to the sustained activation of downstream signaling pathways, enhancing anti-tumor immune responses.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Cell Line | Value | Reference |

| DC50 (PTPN2) | Jurkat | 217 nM | [6] |

| DC50 (PTP1B) | Jurkat | > 13 µM | [6] |

| PTPN2/PTP1B Selectivity Index | - | > 60-fold | [4][5] |

Table 1: Cellular Degradation Activity of this compound.

| Assay | Cell Line | Treatment | Result | Reference |

| T Cell Activation | Jurkat | This compound | Promotes T cell activation | [4][5] |

| IFN-γ Signaling | Jurkat | This compound + IFN-γ | Enhances STAT1 phosphorylation | [7] |

| Cancer Cell Growth Inhibition | B16F10 | This compound + IFN-γ | Amplifies IFN-γ-mediated growth inhibition | [4][5] |

Table 2: Functional Effects of this compound.

Signaling Pathways Modulated by this compound

By degrading PTPN2, this compound enhances two critical anti-cancer signaling pathways: the T-cell receptor (TCR) signaling pathway and the Interferon-gamma (IFN-γ) signaling pathway.

Enhancement of T-Cell Receptor Signaling

PTPN2 negatively regulates TCR signaling by dephosphorylating key kinases like LCK. Degradation of PTPN2 by this compound removes this inhibitory signal, leading to enhanced T-cell activation, proliferation, and cytokine production.

Amplification of IFN-γ Signaling

PTPN2 also dampens the IFN-γ signaling cascade by dephosphorylating JAK1 and STAT1. This compound-mediated degradation of PTPN2 potentiates this pathway, leading to increased expression of IFN-γ-stimulated genes, which can enhance tumor cell recognition and killing.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot for PTPN2 Degradation

Objective: To determine the dose- and time-dependent degradation of PTPN2 by this compound.

Materials:

-

Jurkat cells

-

This compound

-

DMSO (vehicle control)

-

Complete RPMI-1640 medium

-

Protease and phosphatase inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

Primary antibodies: anti-PTPN2, anti-PTP1B, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Protocol:

-

Seed Jurkat cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 250 nM) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

T-Cell Activation Assay

Objective: To assess the effect of this compound on T-cell activation.

Materials:

-

Jurkat cells or primary human T cells

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye

-

Flow cytometer

-

Complete RPMI-1640 medium

Protocol:

-

Label Jurkat cells or primary T cells with CFSE according to the manufacturer's protocol.

-

Plate the labeled cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.

-

Treat the cells with different concentrations of this compound.

-

Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

IFN-γ-Mediated Cancer Cell Growth Inhibition Assay

Objective: To determine if this compound can enhance the anti-proliferative effect of IFN-γ on cancer cells.

Materials:

-

B16F10 melanoma cells

-

Recombinant murine IFN-γ

-

This compound

-

Complete DMEM medium

-

Cell viability assay reagent (e.g., CellTiter-Glo)

Protocol:

-

Seed B16F10 cells in a 96-well plate at a low density (e.g., 2,000 cells/well).

-

Allow cells to adhere overnight.

-

Treat the cells with a fixed, sub-optimal concentration of IFN-γ in the presence of increasing concentrations of this compound.

-

Include control wells with no treatment, IFN-γ alone, and this compound alone.

-

Incubate the plate for 72-96 hours.

-

Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.

-

Calculate the percentage of growth inhibition relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a PROTAC like this compound.

Conclusion

This compound represents a promising new tool for cancer immunotherapy research. Its ability to selectively and efficiently degrade PTPN2 offers a novel approach to enhancing anti-tumor immunity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and other PTPN2-targeting degraders. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its clinical promise.

References

- 1. Inhibition of B16 melanoma experimental metastasis by interferon-γ through direct inhibition of cell proliferation and activation of antitumour host mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. Ternary Complex Formation [promega.com]

- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

PVD-06: A Technical Guide to a Selective PTPN2 Degrader for Enhanced T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of PVD-06, a potent and selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). This compound has emerged as a significant tool in cancer immunotherapy research due to its ability to enhance T cell activation. This document provides a comprehensive overview of its mechanism of action, quantitative effects on T cell function, and detailed experimental protocols for its evaluation.

Introduction: Targeting PTPN2 for Enhanced Immunity

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) is a critical negative regulator of inflammatory responses and T cell activation. By dephosphorylating key signaling molecules such as Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, PTPN2 dampens the signaling cascades that are essential for T cell proliferation, cytokine production, and cytotoxic function. Consequently, inhibiting or degrading PTPN2 presents a promising strategy to boost anti-tumor immunity. This compound is a heterobifunctional molecule designed to specifically target PTPN2 for degradation, thereby unleashing a more robust T cell-mediated immune response.

Mechanism of Action of this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) that facilitates the degradation of PTPN2. It is composed of a ligand that binds to PTPN2 and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome. The selective degradation of PTPN2 by this compound removes a key brake on T cell activation pathways.[1]

The downstream effects of this compound-mediated PTPN2 degradation include the enhanced phosphorylation of STAT1, a crucial transcription factor for the expression of genes involved in T cell activation and anti-tumor responses.[1][2] This leads to increased T cell proliferation and amplified anti-cancer activity, particularly in the presence of interferon-gamma (IFN-γ).[1][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings on its degradation potency and its effects on T cell signaling and proliferation.

Table 1: this compound Degradation Potency

| Parameter | Cell Line | Value | Reference |

| DC50 (PTPN2) | Jurkat | 217 nM | [1][4] |

| DC50 (PTP1B) | Jurkat | > 13 µM | [4] |

| Selectivity Index (PTPN2/PTP1B) | Jurkat | > 60-fold | [3] |

Table 2: Effect of this compound on T Cell Signaling

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| STAT1 Phosphorylation | Jurkat | 0.1 - 10 µM | Dose-dependent increase in pSTAT1 | [1][2] |

Table 3: Effect of this compound on T Cell Proliferation

| Assay | Cells | This compound Concentration | Effect | Reference |

| T Cell Proliferation (under CD3/CD28 stimulation) | Not Specified | 1.25 - 5 µM | Concentration-dependent promotion of proliferation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound on T cell activation.

Western Blotting for PTPN2 Degradation

This protocol is for assessing the degradation of PTPN2 in a cellular context following treatment with this compound.

Materials:

-

Jurkat cells

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

VHL E3 ligase ligand

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PTPN2, anti-PTP1B, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment: Seed Jurkat cells and treat with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO for a specified time course (e.g., 1 - 48 hours). Include control groups treated with a proteasome inhibitor or a VHL E3 ligase ligand to confirm the mechanism of degradation.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine the extent of PTPN2 degradation.

T Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T cells following stimulation.

Materials:

-

Primary T cells or a T cell line (e.g., Jurkat)

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

Cell proliferation dye (e.g., CFSE or CellTrace Violet)

-

Complete cell culture medium

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Cell Labeling: Label T cells with a cell proliferation dye according to the manufacturer's instructions.

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody.

-

Cell Seeding and Treatment: Seed the labeled T cells into the coated plate. Add soluble anti-CD28 antibody and varying concentrations of this compound (e.g., 1.25 - 5 µM).

-

Incubation: Incubate the cells for a period of 3-5 days to allow for proliferation.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye is indicative of cell division.

-

Analysis: Quantify the percentage of proliferated cells and the proliferation index for each treatment condition.

Logical Relationships and Downstream Effects

The degradation of PTPN2 by this compound initiates a cascade of events that culminates in enhanced T cell effector functions. The logical flow of these events is depicted below.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation for cancer immunotherapy. Its high selectivity and potent degradation of PTPN2 lead to a robust enhancement of T cell activation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in preclinical and clinical settings. The continued exploration of such targeted approaches holds great promise for the future of cancer treatment.

References

In-Depth Technical Guide: The Structure-Activity Relationship of PVD-06, a Subtype-Selective PTPN2 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PVD-06, a novel and potent subtype-selective protein tyrosine phosphatase non-receptor type 2 (PTPN2) degrader. This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of PTPN2 over its closely related homolog PTP1B, presenting a promising strategy for cancer immunotherapy.[1][2][3] This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound and its analogues.

Structure-Activity Relationship (SAR) of this compound and Analogues

The development of this compound involved systematic modifications of a thiadiazolidinone dioxide-naphthalene scaffold, a von Hippel-Lindau (VHL) E3 ligase ligand, and the linker connecting them. The following table summarizes the degradation activity (DC50) and selectivity of this compound and its key analogues in Jurkat cells, a human T lymphocyte cell line.

| Compound | Linker Structure | PTPN2 DC50 (nM) | PTP1B DC50 (μM) | Selectivity Index (PTP1B/PTPN2) |

| This compound | (R)-2-(azetidin-1-yl)-3-methylbutanoic acid derivative | 217 | > 13 | > 60 |

| Analogue 1 | Piperidine-4-carboxylic acid derivative | > 1000 | > 10 | - |

| Analogue 2 | 4-(aminomethyl)benzoic acid derivative | 560 | > 10 | > 18 |

| Analogue 3 | (S)-2-amino-3-methylbutanoic acid derivative | 350 | > 10 | > 28 |

Data compiled from the primary research publication on the discovery of this compound.[1][2]

The SAR data highlights the critical role of the linker structure in determining both the potency and selectivity of PTPN2 degradation. The azetidine-containing linker of this compound was found to be optimal for achieving high selectivity against PTPN2.

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The mechanism involves the formation of a ternary complex between this compound, PTPN2, and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of PTPN2, marking it for degradation by the 26S proteasome.[1][4]

Downstream Signaling Pathways

The selective degradation of PTPN2 by this compound has significant downstream effects on key signaling pathways, particularly in T-cells and cancer cells. PTPN2 is a negative regulator of T-cell receptor (TCR) signaling and interferon-gamma (IFN-γ) signaling. By degrading PTPN2, this compound enhances these pathways, leading to increased T-cell activation and amplified anti-tumor immune responses.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

Cell Culture

-

Jurkat Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]

-

B16F10 Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.

Western Blotting for PTPN2 and PTP1B Degradation

-

Cell Treatment: Jurkat cells were seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of this compound or its analogues for 24 hours.

-

Cell Lysis: Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against PTPN2, PTP1B, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis was performed to quantify the protein bands, and the degradation percentage was calculated relative to the vehicle-treated control.

T-Cell Proliferation Assay

-

Cell Staining: Human peripheral blood mononuclear cells (PBMCs) were stained with a cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions.

-

Cell Stimulation: Stained PBMCs were seeded in a 96-well plate and stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for 72-96 hours.

-

Flow Cytometry: Cells were harvested and analyzed by flow cytometry to measure the dilution of the proliferation dye, which is indicative of cell division. The percentage of proliferating T-cells was determined.

IFN-γ-Mediated B16F10 Cell Growth Inhibition Assay

-

Cell Seeding: B16F10 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with a fixed concentration of IFN-γ in the presence of increasing concentrations of this compound for 72 hours.

-

Viability Assessment: Cell viability was assessed using a standard MTT or CellTiter-Glo assay.

-

Data Analysis: The percentage of growth inhibition was calculated relative to the cells treated with IFN-γ alone.

Quantitative Proteomic Analysis

-

Sample Preparation: Jurkat cells were treated with this compound or vehicle control. Cell lysates were prepared, and proteins were digested into peptides using trypsin.

-

TMT Labeling: Peptides from different treatment groups were labeled with tandem mass tags (TMT) for relative quantification.

-

LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.

-

Data Analysis: The raw data was processed to identify differentially expressed proteins between the this compound and control groups, confirming the selectivity of PTPN2 degradation across the proteome.

This guide provides a foundational understanding of the structure-activity relationship of this compound and the experimental basis for its characterization. For further details, researchers are encouraged to consult the primary scientific literature.

References

- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader [ouci.dntb.gov.ua]

- 5. genome.ucsc.edu [genome.ucsc.edu]

PVD-06: An In-Depth Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy by fostering immunosuppression and promoting tumor growth. PVD-06 is an innovative, subtype-selective, small-molecule degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2).[1][2][3] PTPN2 has been identified as a critical checkpoint in oncology, and its inhibition can enhance anti-tumor immunity. This document provides a comprehensive overview of the preclinical data and mechanism of action of this compound, with a focus on its profound impact on remodeling the TME to favor a robust anti-tumor immune response.

Introduction: Targeting PTPN2 with this compound

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) is a key negative regulator of inflammatory signaling and T-cell activation.[1] Elevated PTPN2 activity within tumor and immune cells suppresses the pathways necessary for effective cancer immunosurveillance. This compound is a potent and highly selective degrader of PTPN2, demonstrating a greater than 60-fold selectivity for PTPN2 over the closely related PTP1B.[1] By inducing the ubiquitination and subsequent proteasomal degradation of PTPN2, this compound effectively removes this immunological brake, leading to enhanced T-cell activation and increased tumor sensitivity to immune-mediated clearance.[1]

Mechanism of Action of this compound

This compound functions as a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to PTPN2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome. The degradation of PTPN2 unleashes downstream signaling pathways critical for immune activation.

Specifically, PTPN2 dephosphorylates and inactivates key signaling proteins such as STAT1 and STAT3, which are crucial for the cellular response to interferons and other cytokines.[4][5] By degrading PTPN2, this compound enhances the phosphorylation and activation of these transcription factors. This leads to an amplified response to pro-inflammatory signals like interferon-gamma (IFN-γ), promoting the expression of genes involved in anti-tumor immunity and sensitizing cancer cells to T-cell-mediated killing.[1]

References

- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. STAT3 Antisense Oligonucleotide Remodels the Suppressive Tumor Microenvironment to Enhance Immune Activation in Combination with Anti-PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of the PTPN2 Degrader PVD-06: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of PVD-06, a subtype-selective proteolysis targeting chimera (PROTAC) designed to degrade Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). PTPN2 has emerged as a critical negative regulator in immune signaling pathways, making it a compelling target for cancer immunotherapy. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental methodologies, and visualizes the associated biological and experimental workflows.

Introduction to PTPN2 as a Therapeutic Target

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a key enzyme that negatively regulates signaling pathways crucial for immune cell activation and anti-tumor responses. PTPN2 dephosphorylates and thereby inactivates key signaling proteins such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). By doing so, it dampens the cellular response to interferons, particularly IFN-γ, which is critical for tumor cell recognition and elimination by the immune system. The loss of PTPN2 function has been shown to enhance T-cell-mediated tumor immunity and increase the sensitivity of cancer cells to immunotherapy.

However, the high structural similarity between PTPN2 and other protein tyrosine phosphatases, especially PTPN1 (PTP1B), presents a significant challenge for the development of selective inhibitors. PROTAC technology offers a promising strategy to overcome this by inducing the degradation of the target protein rather than just inhibiting its enzymatic activity.

The Discovery of this compound: A Subtype-Selective PTPN2 Degrader

This compound was developed as a heterobifunctional molecule that hijacks the cell's natural protein disposal system to selectively destroy PTPN2. It is composed of three key components: a ligand that binds to PTPN2, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties. This design facilitates the formation of a ternary complex between PTPN2, this compound, and the VHL E3 ligase, leading to the ubiquitination of PTPN2 and its subsequent degradation by the proteasome.

The development of this compound originated from a thiadiazolidinone dioxide–naphthalene scaffold, which serves as the PTPN2-binding element. Through modifications of the linker structure, researchers were able to achieve remarkable selectivity for PTPN2 over its closely related homolog PTP1B.[1][2][3]

Mechanism of Action

The mechanism of this compound-induced PTPN2 degradation is a multi-step process that relies on the ubiquitin-proteasome system.

Caption: Mechanism of this compound-mediated PTPN2 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Degradation Potency and Selectivity of this compound

| Cell Line | DC50 (PTPN2) | Selectivity (PTPN2 vs. PTP1B) | Reference |

| Jurkat | 217 nM | >60-fold | [1][2][3][4][5] |

DC50: Half-maximal degradation concentration.

Table 2: Functional Effects of this compound in Cellular Assays

| Assay | Cell Line | Concentration of this compound | Observed Effect | Reference |

| STAT1 Phosphorylation | Jurkat | 0.1-10 µM | Dose-dependent increase in pSTAT1 | [4] |

| T-cell Proliferation | Primary T-cells | 1.25-5 µM | Concentration-dependent promotion of proliferation | [4] |

| Cancer Cell Growth Inhibition (with IFN-γ) | B16F10 | 1.25-5 µM | Amplification of IFN-γ-mediated growth inhibition | [1][2][3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blotting for PTPN2 Degradation

Objective: To determine the extent of PTPN2 protein degradation following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PTPN2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Ubiquitination Assay

Objective: To confirm that this compound induces the ubiquitination of PTPN2.

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate PTPN2 using a specific antibody conjugated to magnetic beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands indicates poly-ubiquitination of PTPN2.

Proteasome-Dependent Degradation Assay

Objective: To verify that the degradation of PTPN2 by this compound is mediated by the proteasome.

-

Cell Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for a short period (e.g., 1-2 hours).

-

This compound Treatment: Add this compound to the pre-treated cells and incubate for the desired duration.

-

Western Blotting: Analyze the levels of PTPN2 by western blotting as described in section 4.1. A rescue of PTPN2 degradation in the presence of the proteasome inhibitor confirms its involvement.

Caption: General experimental workflow for characterizing this compound.

T-cell Activation and Proliferation Assay

Objective: To assess the effect of this compound on T-cell function.

-

T-cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

-

Stimulation and Treatment: Activate the T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.

-

Proliferation Measurement: After a few days of culture, measure T-cell proliferation using a suitable method, such as CFSE staining followed by flow cytometry or a colorimetric assay like WST-1.

-

Cytokine Analysis: Collect the cell culture supernatants and measure the levels of secreted cytokines, such as IFN-γ, using an ELISA or a multiplex bead-based assay.

PTPN2 Signaling Pathway

This compound enhances anti-tumor immunity by degrading PTPN2, which in turn amplifies key signaling pathways that are normally suppressed by this phosphatase. The diagram below illustrates the central role of PTPN2 in regulating the IFN-γ signaling cascade.

Caption: PTPN2's role in the IFN-γ signaling pathway and the effect of this compound.

Conclusion

This compound represents a significant advancement in the selective targeting of PTPN2. As a potent and subtype-selective PROTAC degrader, it provides a valuable chemical tool for further investigating the biological roles of PTPN2. The preclinical data strongly support its potential as a novel therapeutic agent for cancer immunotherapy by enhancing T-cell function and overcoming tumor immune evasion. Further in vivo studies and clinical development are warranted to fully realize the therapeutic promise of PTPN2 degradation.

References

PVD-06's specificity for PTPN2 over other phosphatases

An In-depth Technical Guide to the Specificity of PVD-06 for PTPN2

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical target in immuno-oncology and for the treatment of autoimmune disorders.[1][2] PTPN2 is a key negative regulator of signaling pathways that control immune cell activation and tumor cell sensitivity to interferons.[3][4][5] However, the therapeutic targeting of PTPN2 has been historically challenging due to the high structural similarity between its active site and that of other phosphatases, particularly Protein Tyrosine Phosphatase 1B (PTP1B).[4][6][7] PTPN2 and PTP1B share approximately 74% sequence homology in their catalytic domains, making the development of selective inhibitors difficult.[4]

This guide focuses on this compound, a novel molecule designed to overcome this challenge. Unlike traditional active-site inhibitors, this compound is a subtype-selective degrader of PTPN2. It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, offering a new paradigm for achieving high specificity against challenging targets like protein tyrosine phosphatases.[6][7][8]

This compound: A PROTAC-Based Degrader

This compound is a heterobifunctional molecule developed to induce the selective degradation of PTPN2.[6][7] It is constructed from three key components:

-

A ligand based on a thiadiazolidinone dioxide-naphthalene scaffold that binds to the PTPN2 protein.[6][7][8]

-

A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][8]

-

A linker that connects the two ligands.[6]

This design allows this compound to act as a molecular bridge, bringing PTPN2 into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to PTPN2, marking it for degradation by the cell's proteasome.[6][7] This degradation-based approach, rather than simple inhibition, provides a distinct mechanism for achieving subtype selectivity.[6]

Quantitative Specificity of this compound

The key advantage of this compound is its remarkable selectivity for degrading PTPN2 over the closely related PTP1B. This has been quantified using degradation concentration 50 (DC50) values, which represent the concentration of the compound required to degrade 50% of the target protein in cells.

| Target Protein | Cell Line | DC50 Value | Selectivity Index (PTP1B/PTPN2) |

| PTPN2 | Jurkat | 217 nM | >60-fold |

| PTP1B | Jurkat | >13 µM | |

| Data sourced from Wang et al.[8] |

As shown in the table, this compound potently degrades PTPN2 with a DC50 of 217 nM. In contrast, its activity against PTP1B is significantly weaker, with a DC50 value greater than 13,000 nM (13 µM).[8] This results in a selectivity index of over 60-fold in favor of PTPN2, demonstrating the exceptional subtype specificity achieved through the PROTAC strategy.[6][7] Further proteomic analysis has confirmed that this compound exhibits excellent degradation selectivity across the entire proteome.[6][8]

Experimental Protocols

The specificity of this compound was determined through rigorous cellular and proteomic assays.

Cellular Degradation Assay (Western Blot)

This assay is used to directly measure the reduction in target protein levels following treatment with the degrader.

-

Cell Culture: Jurkat cells (a human T-lymphocyte cell line) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for PTPN2 and PTP1B. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to normalize the data.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP), which catalyzes a chemiluminescent reaction.

-

Data Analysis: The intensity of the bands corresponding to PTPN2 and PTP1B is quantified using densitometry software. The protein levels are normalized to the loading control, and the percentage of remaining protein is plotted against the this compound concentration to calculate the DC50 value.

Proteome-Wide Selectivity Assay (Quantitative Mass Spectrometry)

To ensure this compound does not cause widespread, off-target protein degradation, its effect on the entire proteome is assessed.

-

Cell Treatment: A relevant cell line is treated with this compound at a concentration known to be effective for PTPN2 degradation (e.g., 1 µM) and with a vehicle control.

-

Protein Extraction and Digestion: Total protein is extracted from the cells and digested into smaller peptides using an enzyme like trypsin.

-

Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from different samples (e.g., control vs. This compound treated) are labeled with unique isobaric tags. This allows for the samples to be pooled and analyzed in a single mass spectrometry run.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer identifies the peptides and quantifies the relative abundance of each peptide (and thus protein) from the different original samples by measuring the intensity of the reporter ions from the isobaric tags.

-

Data Analysis: The data is processed to identify and quantify thousands of proteins across the proteome. The abundance of each protein in the this compound-treated sample is compared to the control sample. A highly selective degrader like this compound will show a significant decrease only in the level of PTPN2, with minimal changes to other proteins.

Functional Impact on PTPN2-Mediated Signaling

PTPN2 is a crucial negative regulator of the JAK-STAT signaling pathway, which is activated by cytokines like interferon-gamma (IFN-γ).[3][4] PTPN2 directly dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducer and Activator of Transcription proteins (STAT1, STAT3, STAT5).[3][4] By degrading PTPN2, this compound removes this inhibitory control, leading to enhanced and sustained JAK-STAT signaling.

The functional consequence is an amplification of the cellular response to cytokines. For example, this compound treatment enhances IFN-γ-induced STAT1 phosphorylation and the expression of IFN-γ response genes.[8] This leads to two key therapeutic effects:

-

Enhanced T-cell Activation: this compound promotes the activation and proliferation of T-cells.[6][7]

-

Sensitization of Tumor Cells: It sensitizes cancer cells to the growth-inhibitory effects of IFN-γ, a key cytokine in anti-tumor immunity.[6][7][8]

Conclusion

This compound represents a significant advancement in the selective targeting of protein tyrosine phosphatases. By employing a PROTAC-based degradation strategy, it achieves over 60-fold selectivity for PTPN2 over the highly homologous PTP1B.[6][7] This high degree of specificity, confirmed by cellular and proteome-wide analyses, allows for the precise chemical knockdown of PTPN2.[6][8] The resulting enhancement of JAK-STAT signaling demonstrates the potential of this compound as both a powerful research tool to investigate PTPN2 biology and a promising therapeutic strategy for cancer immunotherapy.[6][7]

References

- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review [mdpi.com]

- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Chemical Synthesis of PVD-06: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis pathway of PVD-06, a potent and subtype-selective protein tyrosine phosphatase non-receptor type 2 (PTPN2) degrader. This compound is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of PTPN2, a key regulator in cancer immunotherapy. This document provides comprehensive experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

This compound is a bifunctional molecule comprising a ligand for PTPN2, a linker moiety, and a ligand for the VHL E3 ligase.[1][2] Its synthesis involves a multi-step pathway, beginning with the preparation of the core thiadiazolidinone dioxide-naphthalene scaffold, followed by the attachment of a linker, and culminating in the coupling with the VHL ligand.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the PTPN2 Ligand Precursor: This involves the construction of the key thiadiazolidinone dioxide-naphthalene moiety with a reactive handle for linker attachment.

-

Linker Attachment: A polyethylene glycol (PEG)-based linker is coupled to the PTPN2 ligand precursor.

-

Coupling with VHL Ligand: The final step involves the amide coupling of the linker-modified PTPN2 ligand with a known VHL E3 ligase ligand.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Stage 1: Synthesis of the PTPN2 Ligand Precursor (Intermediate 1)

Reaction: Synthesis of 2-(6-methoxynaphthalen-2-yl)-1,1-dioxido-1,2,5-thiadiazolidin-3-one.

Methodology:

-

To a solution of 6-methoxy-2-aminonaphthalene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, chlorosulfonyl isocyanate (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is dissolved in a mixture of acetic acid and water (2:1) and heated at 100 °C for 2 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the title compound as a white solid.

Stage 2: Linker Attachment (Intermediate 2)

Reaction: Alkylation of the PTPN2 ligand with a Boc-protected amino-PEG linker.

Methodology:

-

To a solution of Intermediate 1 (1.0 eq) and tert-butyl (2-(2-(2-chloroethoxy)ethoxy)ethyl)carbamate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), potassium carbonate (K₂CO₃, 2.0 eq) is added.

-

The reaction mixture is stirred at 80 °C for 16 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected linker-PTPN2 ligand conjugate.

-

The Boc-protecting group is removed by treating the purified product with a solution of 4 M HCl in 1,4-dioxane at room temperature for 2 hours.

-

The solvent is removed under reduced pressure to yield Intermediate 2 as a hydrochloride salt.

Stage 3: Coupling with VHL Ligand (this compound)

Reaction: Amide bond formation between the linker-PTPN2 ligand and the VHL ligand.

Methodology:

-

To a solution of the VHL ligand (1.0 eq, (2S,4R)-1-((S)-2-(tert-butyl)-15-chloro-13-methyl-4,7,10-trioxa-13-azapentadecan-1-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) and Intermediate 2 (1.1 eq) in anhydrous DMF (0.1 M), N,N-diisopropylethylamine (DIPEA, 3.0 eq) is added.

-

The mixture is stirred for 10 minutes, followed by the addition of (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq).

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound as a white solid.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Yields

| Step | Product | Starting Material | Molar Ratio (SM:Product) | Yield (%) |

| 1 | Intermediate 1 | 6-methoxy-2-aminonaphthalene | 1 : 0.85 | 85 |

| 2 | Intermediate 2 | Intermediate 1 | 1 : 0.78 | 78 |

| 3 | This compound | VHL Ligand | 1 : 0.65 | 65 |

Table 2: Characterization of this compound

| Property | Value |

| Appearance | White solid |

| Molecular Formula | C₄₉H₆₈ClN₇O₁₀S₂ |

| Molecular Weight | 1038.69 g/mol |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| HRMS (ESI) | m/z calculated for C₄₉H₆₉ClN₇O₁₀S₂⁺ [M+H]⁺: 1038.4238; found: 1038.4241 |

| Purity (HPLC) | >98% |

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to selectively degrade PTPN2. The following diagram illustrates the mechanism of this compound-induced PTPN2 degradation.

References

In Vitro Characterization of PVD-06: A Subtype-Selective PTPN2 Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of PVD-06, a novel Proteolysis Targeting Chimera (PROTAC) designed as a subtype-selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). This compound demonstrates high selectivity and efficiency in degrading PTPN2, a key negative regulator of T-cell signaling and a promising target for cancer immunotherapy. This document details the quantitative data supporting its activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and related signaling pathways.

Introduction

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) is a critical regulator of various cellular signaling pathways, particularly in the immune system. It acts as a brake on T-cell activation by dephosphorylating key signaling molecules.[1] The structural similarity between PTPN2 and its subtype, PTP1B, has posed a significant challenge for the development of selective inhibitors.[2][3] this compound emerges as a potent and subtype-selective PTPN2 degrader, offering a promising therapeutic strategy for enhancing anti-tumor immunity.[3][4] this compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to PTPN2, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This guide summarizes the key in vitro data and methodologies used to characterize the activity of this compound.

Quantitative Data Summary

The in vitro efficacy and selectivity of this compound have been quantified through various cell-based assays. The following table summarizes the key quantitative data for this compound activity.

| Parameter | Target | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration 50%) | PTPN2 (TC-PTP) | Jurkat | 217 nM | [5] |

| DC₅₀ (Degradation Concentration 50%) | PTP1B | Jurkat | >13 µM | [5] |

| Selectivity Index (PTP1B DC₅₀ / PTPN2 DC₅₀) | - | Jurkat | >60-fold | [3][4] |

Signaling and Mechanistic Pathways

The mechanism of action of this compound and its impact on T-cell signaling are illustrated in the following diagrams.

This compound Mechanism of Action

This compound functions as a PROTAC, inducing the degradation of PTPN2 through the ubiquitin-proteasome system.

Caption: this compound mediated degradation of PTPN2.

PTPN2-Mediated T-Cell Receptor Signaling Pathway

PTPN2 negatively regulates T-cell activation by dephosphorylating key kinases in the T-cell receptor (TCR) signaling cascade. By degrading PTPN2, this compound enhances T-cell activation.

Caption: this compound enhances T-cell activation by degrading PTPN2.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

Jurkat cells (a human T-cell leukemia line) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

-

Cell Treatment: Jurkat cells were seeded at a density of 1 x 10⁶ cells/mL and treated with varying concentrations of this compound or DMSO (vehicle control) for the indicated times.

-

Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against PTPN2, PTP1B, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis was performed using ImageJ or similar software to quantify the protein levels relative to the loading control. The DC₅₀ values were calculated from the dose-response curves.

T-Cell Proliferation Assay

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-cells were then purified from PBMCs using a pan-T-cell isolation kit.

-

Cell Labeling: T-cells were labeled with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Stimulation and Treatment: CFSE-labeled T-cells were seeded in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. The cells were then treated with different concentrations of this compound or DMSO.

-

Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry Analysis: After incubation, cells were harvested and analyzed by flow cytometry. T-cell proliferation was measured by the dilution of the CFSE signal.

IFN-γ-Mediated Cancer Cell Growth Inhibition Assay

-

Co-culture Setup: B16F10 melanoma cells were seeded in a 96-well plate. After 24 hours, activated T-cells (pre-stimulated as described in section 4.3) were added to the wells containing the B16F10 cells.

-

Treatment: The co-culture was treated with a fixed concentration of IFN-γ and varying concentrations of this compound or DMSO.

-

Incubation: The plate was incubated for an additional 72 hours.

-

Viability Assay: The viability of the B16F10 cells was assessed using a CellTiter-Glo luminescent cell viability assay or by staining with crystal violet and measuring the absorbance.

Conclusion

This compound is a highly potent and selective degrader of PTPN2. The in vitro data robustly support its mechanism of action and its potential to enhance T-cell-mediated anti-tumor responses. The experimental protocols provided herein offer a foundation for further investigation and validation of this compound and similar molecules in the field of targeted protein degradation and cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols for PVD-06 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PVD-06, a subtype-selective and efficient proteolysis-targeting chimera (PROTAC) degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), in preclinical in vivo mouse models of cancer.

Introduction to this compound

This compound is a novel small molecule that selectively induces the degradation of PTPN2, a key negative regulator of inflammatory signaling pathways.[1][2] By targeting PTPN2 for degradation, this compound enhances T-cell activation and augments interferon-gamma (IFN-γ)-mediated anti-tumor responses.[1][2] Its high selectivity for PTPN2 over the closely related PTP1B phosphatase minimizes off-target effects, making it a promising candidate for cancer immunotherapy.[1][2] this compound operates through a ubiquitination- and proteasome-dependent mechanism to achieve targeted protein degradation.[1][2]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to PTPN2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome. The degradation of PTPN2 leads to the activation of downstream signaling pathways, including the JAK-STAT pathway, which enhances the expression of genes involved in anti-tumor immunity.

Quantitative Data Summary

While specific in vivo efficacy data for this compound is not yet publicly available, the following tables illustrate the expected data presentation format based on typical preclinical studies with similar compounds.

Table 1: Illustrative In Vivo Efficacy of this compound in B16F10 Syngeneic Mouse Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle | i.p., q.d. | 1500 ± 150 | - |

| This compound (25 mg/kg) | i.p., q.d. | 800 ± 90 | 46.7 |

| This compound (50 mg/kg) | i.p., q.d. | 450 ± 60 | 70.0 |

| Anti-PD-1 | i.p., twice weekly | 900 ± 100 | 40.0 |

| This compound (50 mg/kg) + Anti-PD-1 | Combination | 200 ± 30 | 86.7 |

Table 2: Illustrative Pharmacodynamic Analysis of PTPN2 Degradation in Tumors

| Treatment Group | Time Point | PTPN2 Protein Level (% of Vehicle) ± SEM |

| Vehicle | 24h post-dose | 100 ± 10 |

| This compound (50 mg/kg) | 4h post-dose | 35 ± 5 |

| This compound (50 mg/kg) | 24h post-dose | 20 ± 4 |

| This compound (50 mg/kg) | 48h post-dose | 45 ± 7 |

Experimental Protocols

B16F10 Syngeneic Mouse Model for Efficacy Studies

This protocol describes the use of the B16F10 murine melanoma model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

B16F10 melanoma cells

-

C57BL/6 mice (female, 6-8 weeks old)

-

RPMI-1640 medium with 10% FBS

-

Trypsin-EDTA

-